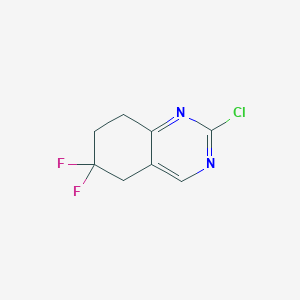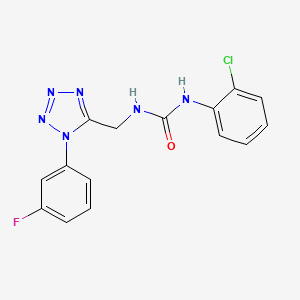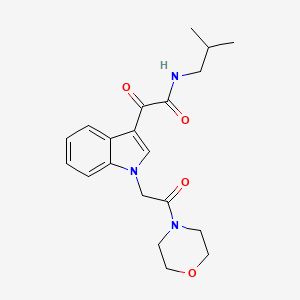![molecular formula C18H16BrClN2O3 B2833386 8-bromo-3-(4-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899353-70-9](/img/structure/B2833386.png)
8-bromo-3-(4-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-bromo-3-(4-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C18H16BrClN2O3 and its molecular weight is 423.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated that derivatives containing the oxadiazole moiety, similar to the structure of interest, possess significant antimicrobial properties. For instance, the study by Kapadiya et al. (2020) synthesized a series of 1,3,4-oxadiazole bearing Schiff base moiety compounds that exhibited in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus species. This suggests potential applications of such compounds in developing new antimicrobial agents K. Kapadiya, G. Dubal, Y. Bhola, P. Dholaria (2020).
Chemical Transformations and Synthesis
Unexpected chemical transformations of related compounds have been observed, which highlights their potential for further chemical investigation and synthesis of novel derivatives. Sedova et al. (2017) reported on the isomerization and deacetylation reactions of methanobenzoxadiazocines, providing insights into their chemical behavior that could be useful for designing compounds with improved pharmacological properties Valentina F. Sedova, V. P. Krivopalov, O. P. Shkurko (2017).
Structural Analysis and Crystallography
The detailed structural analysis of derivatives, including crystal structure and Hirshfeld surface analysis, has been conducted to understand their molecular interactions better. Gumus et al. (2019) performed such an analysis on two derivatives, contributing valuable information to the field of crystallography and molecular design M. K. Gumus, S. Kansız, Cigdem Yuksektepe Ataol, N. Dege, I. Fritsky (2019).
Antitumor and Antimicrobial Activity
Compounds isolated from marine endophytic fungi, showing structural similarities, have displayed moderate antitumor and antimicrobial activities. This suggests the potential for discovering new bioactive compounds from natural sources for therapeutic applications X. Xia, Qing Li, Jia Li, C. Shao, Jianye Zhang, Yonggang Zhang, Xin Liu, Yongcheng Lin, Chang-heng Liu, Z. She (2011).
Properties
IUPAC Name |
4-bromo-10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O3/c1-18-9-14(13-7-10(19)8-15(24-2)16(13)25-18)21-17(23)22(18)12-5-3-11(20)4-6-12/h3-8,14H,9H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXJSYIFOAVBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC(=C3)Br)OC)NC(=O)N2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[5-(4-Bromophenyl)-3-[(2-chloro-8-methylquinolin-3-yl)methyl]-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2833303.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2833304.png)
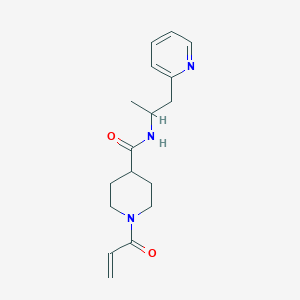
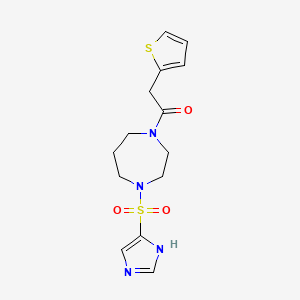
![Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2833310.png)
![N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B2833311.png)

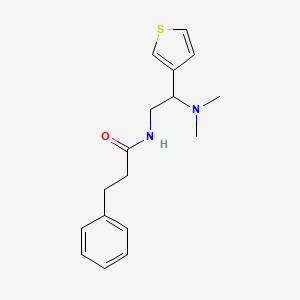
![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2833318.png)
